molecular formula C17H18N4O B2999806 1-[4-(dimethylamino)phenyl]-3-(1H-indol-3-yl)urea CAS No. 941968-59-8

1-[4-(dimethylamino)phenyl]-3-(1H-indol-3-yl)urea

Cat. No. B2999806
CAS RN: 941968-59-8
M. Wt: 294.358
InChI Key: AZKHTINFTDIDNS-UHFFFAOYSA-N
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Description

The compound “1-[4-(dimethylamino)phenyl]-3-(1H-indol-3-yl)urea” is a complex organic molecule. It contains an indole group, which is a significant scaffold in the discovery of new drugs . The indole group is found in many important synthetic drug molecules .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including “1-[4-(dimethylamino)phenyl]-3-(1H-indol-3-yl)urea”, have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives are known to possess anti-inflammatory properties. They can potentially be used in the treatment of inflammatory diseases .

Anticancer Activity

Indole derivatives have shown promise in the field of oncology. They have been found to exhibit anticancer properties, making them potential candidates for cancer treatment .

Anti-HIV Activity

Indole derivatives have also been studied for their anti-HIV properties. They could potentially be used in the development of new drugs for HIV treatment .

Antioxidant Activity

Indole derivatives are known to possess antioxidant properties. They can potentially be used in the treatment of diseases caused by oxidative stress .

Antimicrobial Activity

Indole derivatives have shown antimicrobial properties, making them potential candidates for the development of new antimicrobial drugs .

Antitubercular Activity

Indole derivatives have been found to possess antitubercular properties. They could potentially be used in the treatment of tuberculosis .

Antidiabetic Activity

Indole derivatives have shown potential as antidiabetic agents. They could potentially be used in the treatment of diabetes .

properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-21(2)13-9-7-12(8-10-13)19-17(22)20-16-11-18-15-6-4-3-5-14(15)16/h3-11,18H,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKHTINFTDIDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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